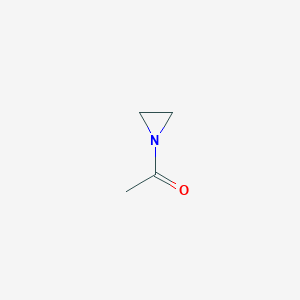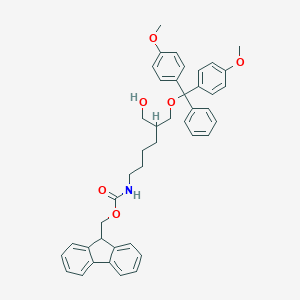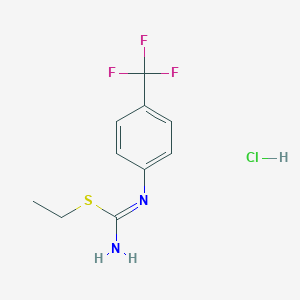
9H-Thioxanthene-3,6-diamine, 10,10-dioxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thioxanthene derivatives, including 9H-Thioxanthene-3,6-diamine, 10,10-dioxide, often involves reactions under specific conditions to introduce or modify functional groups on the thioxanthene scaffold. For example, derivatives of 9-(1,3-dithiol-2-ylidene)thioxanthene have been synthesized using Horner-Wadsworth-Emmons reactions, showcasing the versatility in modifying the thioxanthene core for various purposes (Amriou et al., 2006).
Molecular Structure Analysis
The molecular structure of thioxanthene derivatives has been extensively studied using techniques like X-ray crystallography. These studies reveal the conformation of the thioxanthene ring system and the orientation of substituents, which significantly influence the compound's chemical behavior. For example, the crystal structures of various dimethylthioxanthene 10,10-dioxides show the thioxanthene ring in a boat conformation, indicating the structural rigidity and potential reactivity sites (Chu et al., 1987).
Chemical Reactions and Properties
Thioxanthene derivatives undergo various chemical reactions, highlighting their reactivity and potential for chemical modifications. The radical-anion of thioxanthen SS-dioxide and its substituted derivatives demonstrate the influence of substituents on the molecule's stability and reactivity, which is crucial for designing materials with desired properties (Lambelet & Lucken, 1976).
Wissenschaftliche Forschungsanwendungen
Photochemical Ring-Opening and Rearrangement
Research has shown that the photochemical ring-opening of spiro compounds related to 9H-Thioxanthene-3,6-diamine, 10,10-dioxide can lead to facile ring-contraction, resulting in derivatives of 9H-thioxanthene-10,10-dioxide. This behavior, observed under thermal and photochemical conditions, underscores the compound's potential in photochromic applications and the study of valence tautomers (Gabbutt, Heron, Kolla, Kilner, Coles, Horton, & Hursthouse, 2008).
Thermally Activated Delayed Fluorescence (TADF) Polymers
The incorporation of 9H-thioxanthene-10,10-dioxide derivatives as pendant groups or within the backbone of conjugated polymers has been explored for the development of red thermally activated delayed fluorescence (TADF) polymers. These polymers exhibit long-wavelength emissions and are being investigated for their potential in organic light-emitting diodes (OLEDs) (Wang, Zhu, Xie, Xue, Tao, Le, Zhan, & Cheng, 2018).
Mass Spectrometric Analysis
The mass spectrometry (MS) analysis of 9H-Thioxanthene derivatives, including 9H-Thioxanthene-10,10-dioxide, provides insights into the fragmentation patterns and stability of these compounds under electron ionization conditions. This information is valuable for understanding the structural and electronic properties of thioxanthene derivatives (Fujiwara, Kato, & Okabayashi, 1989).
Photoinitiation Properties
The study of amino-thioxanthone photoinitiators, which are derivatives of 9H-Thioxanthene, has revealed their high molar extinction coefficients and broad absorption range in the visible region. These properties make them promising candidates for initiating polymerization processes under visible light, which is crucial for various material science and engineering applications (Wu, Xiong, Qiuhong, & Tang, 2014).
Crystallographic Insights
Crystallographic studies of thioxanthene 10,10-dioxides, including derivatives similar to 9H-Thioxanthene-3,6-diamine, 10,10-dioxide, have provided detailed insights into their molecular structures. Such information is essential for understanding the intermolecular interactions and stability of these compounds, which can inform their application in various fields of chemistry and material science (Chu, Napoleone, & Chu, 1987).
Eigenschaften
IUPAC Name |
10,10-dioxo-9H-thioxanthene-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)18(16,17)12(8)6-10/h1-4,6-7H,5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVRZVIJGVFROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065001 | |
| Record name | 9H-Thioxanthene-3,6-diamine, 10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Thioxanthene-3,6-diamine, 10,10-dioxide | |
CAS RN |
10215-25-5 | |
| Record name | 9H-Thioxanthene-3,6-diamine, 10,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10215-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Thioxanthene-3,6-diamine, 10,10-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Thioxanthene-3,6-diamine, 10,10-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Thioxanthene-3,6-diamine, 10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-thioxanthene-3,6-diamine 10,10-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)








